![molecular formula C11H11N B1603263 5-Cyclopropyl-1H-indole CAS No. 893739-92-9](/img/structure/B1603263.png)
5-Cyclopropyl-1H-indole
Overview
Description
5-Cyclopropyl-1H-indole (5CPI) is a novel indole-based compound that has recently been the subject of much research in the fields of synthetic organic chemistry, pharmacology, and biochemistry. 5CPI has a unique structure that allows it to interact with a variety of biological targets and has been found to possess a variety of interesting biochemical and physiological effects.
Scientific Research Applications
Antiviral Applications
5-Cyclopropyl-1H-indole derivatives have been explored for their potential as antiviral agents. The indole nucleus is known to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA and DNA viruses, suggesting that 5-Cyclopropyl-1H-indole could be a valuable scaffold for synthesizing new antiviral compounds .
Anti-inflammatory Properties
The anti-inflammatory activity of indole derivatives makes them candidates for the treatment of inflammatory diseases. By modifying the indole structure, researchers can synthesize compounds that may interfere with inflammatory pathways, potentially leading to new treatments for conditions like arthritis and asthma .
Anticancer Research
Indole derivatives, including those with the 5-Cyclopropyl-1H-indole core, are being studied for their anticancer properties. These compounds can be designed to target various stages of cancer development, from initiation to progression, and may offer a new approach to cancer therapy .
Antioxidant Effects
The indole nucleus is associated with antioxidant activity, which is crucial in combating oxidative stress in cells. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Therefore, 5-Cyclopropyl-1H-indole derivatives could contribute to the development of neuroprotective drugs .
Antimicrobial and Antitubercular Activities
Research has shown that indole derivatives can have potent antimicrobial and antitubercular effects. This is particularly important given the rise of antibiotic-resistant strains of bacteria. Derivatives of 5-Cyclopropyl-1H-indole could lead to the discovery of new antibiotics with novel mechanisms of action .
Antidiabetic and Antimalarial Potential
The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. These applications are significant in the search for new treatments for diabetes and malaria, diseases that have a major impact on global health .
Mechanism of Action
Target of Action
5-Cyclopropyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication by interacting with viral proteins . Others have been found to induce apoptosis in cancer cells by inhibiting pro-survival pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan to indole and its derivatives . Therefore, changes in the gut microbiota could potentially affect the production and action of 5-Cyclopropyl-1H-indole.
properties
IUPAC Name |
5-cyclopropyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAWFOWZWBRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602485 | |
Record name | 5-Cyclopropyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1H-indole | |
CAS RN |
893739-92-9 | |
Record name | 5-Cyclopropyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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